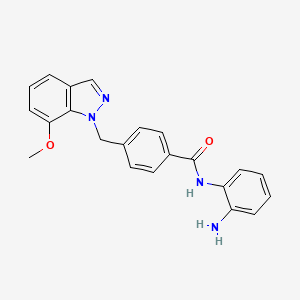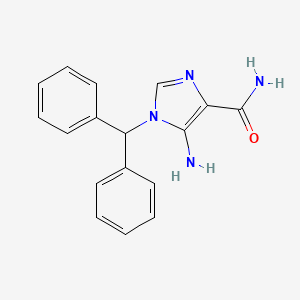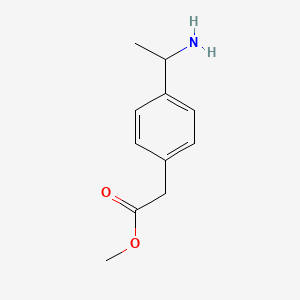
(Z)-Ethyl 2-(2-(1,10-phenanthrolin-5-yl)hydrazono)-2-(4-methoxyphenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-Ethyl 2-(2-(1,10-phenanthrolin-5-yl)hydrazono)-2-(4-methoxyphenyl)acetate is a complex organic compound that belongs to the class of hydrazones. Hydrazones are known for their diverse applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound, in particular, features a phenanthroline moiety, which is often associated with metal coordination and catalytic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Ethyl 2-(2-(1,10-phenanthrolin-5-yl)hydrazono)-2-(4-methoxyphenyl)acetate typically involves the condensation of ethyl 2-(4-methoxyphenyl)acetate with 1,10-phenanthroline-5-carbohydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as crystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone moiety, leading to the formation of corresponding oxides.
Reduction: Reduction of the hydrazone group can yield the corresponding hydrazine derivative.
Substitution: The phenanthroline and methoxyphenyl groups can participate in various substitution reactions, such as nucleophilic or electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The phenanthroline moiety can coordinate with metal ions, making the compound useful as a ligand in catalytic reactions.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Activity: Hydrazones are known for their antimicrobial properties, and this compound may exhibit similar activity.
Enzyme Inhibition: The compound could potentially act as an inhibitor for certain enzymes due to its structural features.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in the field of cancer research.
Industry
Material Science: The compound’s ability to coordinate with metals can be exploited in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (Z)-Ethyl 2-(2-(1,10-phenanthrolin-5-yl)hydrazono)-2-(4-methoxyphenyl)acetate is largely dependent on its interaction with molecular targets. The phenanthroline moiety can coordinate with metal ions, influencing various biochemical pathways. The hydrazone group can interact with biological molecules, potentially leading to enzyme inhibition or antimicrobial effects.
Comparación Con Compuestos Similares
Similar Compounds
- (Z)-Ethyl 2-(2-(1,10-phenanthrolin-5-yl)hydrazono)-2-(4-chlorophenyl)acetate
- (Z)-Ethyl 2-(2-(1,10-phenanthrolin-5-yl)hydrazono)-2-(4-nitrophenyl)acetate
Uniqueness
The presence of the methoxy group in (Z)-Ethyl 2-(2-(1,10-phenanthrolin-5-yl)hydrazono)-2-(4-methoxyphenyl)acetate distinguishes it from other similar compounds. This functional group can influence the compound’s reactivity
Propiedades
Fórmula molecular |
C23H20N4O3 |
|---|---|
Peso molecular |
400.4 g/mol |
Nombre IUPAC |
ethyl (2Z)-2-(4-methoxyphenyl)-2-(1,10-phenanthrolin-5-ylhydrazinylidene)acetate |
InChI |
InChI=1S/C23H20N4O3/c1-3-30-23(28)21(15-8-10-17(29-2)11-9-15)27-26-19-14-16-6-4-12-24-20(16)22-18(19)7-5-13-25-22/h4-14,26H,3H2,1-2H3/b27-21- |
Clave InChI |
UIBXXYXPWHNHDF-MEFGMAGPSA-N |
SMILES isomérico |
CCOC(=O)/C(=N\NC1=C2C=CC=NC2=C3C(=C1)C=CC=N3)/C4=CC=C(C=C4)OC |
SMILES canónico |
CCOC(=O)C(=NNC1=C2C=CC=NC2=C3C(=C1)C=CC=N3)C4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-[Bis(methylsulfanyl)methylidene]-10-methylacridine](/img/structure/B12939727.png)
![N-(tert-Butyl)-3-(4-((2-ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridin-3-yl)methyl)phenyl)-5-isobutylthiophene-2-sulfonamide](/img/structure/B12939729.png)



![(S)-3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol](/img/structure/B12939760.png)
![3-Amino-5-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B12939769.png)

![(5S)-5-[(Benzyloxy)methyl]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B12939796.png)


![N-[2-(Benzyloxy)ethyl]-N''-[3-(1H-imidazol-5-yl)propyl]guanidine](/img/structure/B12939817.png)

![[(5-Acetyl-6-methyl-2-phenylpyrimidin-4-yl)sulfanyl]acetic acid](/img/structure/B12939829.png)
